molecular formula C12H14N2O2 B1680716 Rogletimide CAS No. 92788-10-8

Rogletimide

Cat. No. B1680716
CAS RN: 92788-10-8
M. Wt: 218.25 g/mol
InChI Key: QXKJWHWUDVQATH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rogletimide, also known as pyridoglutethimide, is a medication that was never marketed . It is related in chemical structure to the sedative/hypnotic drug glutethimide but has pharmacological activity as a selective aromatase inhibitor similar to the related drug aminoglutethimide .


Synthesis Analysis

The synthesis of Rogletimide involves base-catalyzed alkylation of ethyl 4-pyridylacetate with iodoethane to give ethyl 2-(4-pyridyl)butyrate. This is followed by base-catalyzed conjugate addition of the carbanion to acrylamide. The last step is an intramolecular cyclization to form Rogletimide .


Molecular Structure Analysis

Rogletimide has the molecular formula C12H14N2O2 and a molar mass of 218.256 g/mol . Its IUPAC name is 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione .


Chemical Reactions Analysis

While specific chemical reactions involving Rogletimide are not mentioned in the search results, it is known that Rogletimide is an orally active aminoglutethimide derivative .


Physical And Chemical Properties Analysis

Rogletimide has a molecular weight of 218.25 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antineoplastic Activity

Rogletimide is identified as an orally active aminoglutethimide derivative with potential antineoplastic activity. Its primary mechanism involves the reversible inhibition of aromatase, a key enzyme in converting androgens to estrogens. In estrogen-dependent cancers, rogletimide's inhibition of aromatase leads to reduced estrogen synthesis, thereby inhibiting estrogen-mediated signal transduction and reducing tumor cell growth. It also affects the enzymes involved in converting cholesterol to corticosteroids (Definitions, 2020).

Effect on Steroidogenesis

A study utilizing a guinea pig adrenal system examined the effect of rogletimide on adrenal steroidogenesis. The findings revealed that rogletimide, unlike other aromatase inhibitors, did not significantly affect the release of cortisol and other steroids, indicating its potential for more selective action in cancer treatment without significantly suppressing cortisol synthesis (Newton, Mehta, & Dowsett, 1991).

Quantitative Screening in Plasma

Rogletimide was the subject of a study exploring a continuous-flow dialysis system combined with tandem mass spectrometry for drug quantitation in complex biological matrices. This method demonstrated potential in quantitatively analyzing rogletimide in patients' plasma, aiding in pharmacokinetic studies and dosage optimization (van Bakergem et al., 1992).

Influence on Peripheral Aromatisation in Breast Cancer

A study on postmenopausal women with breast cancer investigated the influence of rogletimide on peripheral aromatisation. The research indicated that rogletimide produced dose-dependent estrogen suppression and aromatase inhibition. However, even at maximum tolerated doses, its efficacy in aromatase inhibition and estrogen suppression was sub-optimal compared to other aromatase inhibitors (MacNeill et al., 1992).

Chiral High-Performance Liquid Chromatography Assay Development

The development and validation of a stereo-specific high-performance liquid chromatography (HPLC) assay for rogletimide in plasma were undertaken. This study's purpose was to enhance the analytical methods for monitoring rogletimide and its metabolites in clinical settings, particularly in breast cancer patients (Étienne, Oster, & Milano, 1996).

Enantioselective Determination in Serum

Research focusing on the quantitative determination of rogletimide enantiomers in serum was conducted using capillary electrophoresis. This method provided insights into the drug's enantiomer-specific behavior and potential differential effects, crucial for understanding its pharmacodynamics (Hefnawy & Stewart, 2000).

Pharmacology and Clinical Efficacy Comparisons

Rogletimide was included in a comprehensive review of aromatase inhibitors, highlighting its role and efficacy in comparison to other agents in treating breast cancer. This comparative analysis provided a broader perspective on rogletimide's place in the therapeutic landscape (Njar & Brodie, 1999).

Future Directions

While specific future directions for Rogletimide were not found in the search results, it is worth noting that Rogletimide was never marketed due to its lower potency causing it to be unsuccessful in clinical trials .

properties

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869670
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rogletimide

CAS RN

92788-10-8
Record name Rogletimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92788-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rogletimide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092788108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rogletimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROGLETIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14P4QR28QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rogletimide
Reactant of Route 2
Reactant of Route 2
Rogletimide
Reactant of Route 3
Rogletimide
Reactant of Route 4
Rogletimide
Reactant of Route 5
Rogletimide
Reactant of Route 6
Rogletimide

Citations

For This Compound
309
Citations
FA MacNeill, AL Jones, S Jacobs, PE Lønning… - British journal of …, 1992 - nature.com
The influence of the prototype aromatase inhibitor Aminoglutethimide (AG) and its analogue Rogletimide (RG) on peripheral aromatisation were investigated in 13 postmenopausal …
Number of citations: 107 www.nature.com
R McCague, MG Rowlands - Journal of medicinal chemistry, 1992 - ACS Publications
Analysis of the proton NMR spectra of 3-ethyl-3-(4-pyridyl) piperidine-2, 6-dione (rogletimide, 1) shows that it exists in solution with the aromatic ring in an axial position; the same …
Number of citations: 12 pubs.acs.org
MM Hefnawy - 2000 - Taylor & Francis
A sensitive HPLC method for the quantification of rogletimide enantiomers in serum with UV detection was described. The method involves the use of a solid phase extraction of the R(+) …
Number of citations: 8 www.tandfonline.com
MC Etienne, W Oster, G Milano - Cancer chemotherapy and …, 1996 - Springer
The purpose of the present study was to develop and validate a stereo-specific high-performance liquid chromatography (HPLC) assay for rogletimide (Rog) and rogletimide-N-oxide (…
Number of citations: 1 link.springer.com
MM Hefnawy, JT Stewart - 2000 - Taylor & Francis
A capillary electrophoresis (CE) method for the quantitative determination of R(+) and S(−) rogletimide in serum was developed. Stereoselective resolution of the rogletimide …
Number of citations: 10 www.tandfonline.com
CJ Newton, A Mehta, M Dowsett - The Journal of Steroid Biochemistry and …, 1991 - Elsevier
A dispersed guinea pig adrenal system has been used to study the effect of the aromatase inhibitor rogletimide (RGL) on adrenal steroidogenesis. The ACTH-stimulated release of …
Number of citations: 10 www.sciencedirect.com
E Van Bakergem, RAM Van der Hoeven… - … of Chromatography A, 1992 - Elsevier
The application of a continuous-flow dialysis system, consisting of a membrane dialyser and a trace enrichment column, in on-line combination with tandem mass spectrometry via a …
Number of citations: 10 www.sciencedirect.com
AN Harnett, P Canney, RC Coombes - Proc Am Soc Clin Oncol, 1995
Number of citations: 4
DP Dearnaley, RJ Shearer, C Gallagher - Ann Oncol, 1994
Number of citations: 2
J Schulz, K Fox, G Conner - Proc Am Soc Clin Oncol, 1995
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.